(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine
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Overview
Description
(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine is a chiral aziridine compound with a unique structural configuration. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis. The presence of both phenyl and sulfinyl groups in this compound adds to its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine typically involves the reaction of a chiral sulfinylamine with a phenyl-substituted epoxide. The reaction is carried out under controlled conditions to ensure the retention of chirality. Common reagents used in this synthesis include chiral sulfinylamines, phenyl epoxides, and suitable catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aziridine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted amines, thiols, and alcohols.
Scientific Research Applications
(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design to create molecules that can selectively interact with specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-phenylpropan-2-amine: A structurally similar compound with a phenyl group and an amine functionality.
2,2′-biphenols: Compounds with two phenyl rings connected by a single bond, often used in similar synthetic applications.
Uniqueness
(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine is unique due to its chiral aziridine ring and the presence of both phenyl and sulfinyl groups. This combination of features provides it with distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
850924-09-3 |
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Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(2R)-2-phenyl-1-[(S)-propan-2-ylsulfinyl]aziridine |
InChI |
InChI=1S/C11H15NOS/c1-9(2)14(13)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-,12?,14-/m0/s1 |
InChI Key |
MDHYUQZVXDMHMI-PSIKVXPXSA-N |
Isomeric SMILES |
CC(C)[S@](=O)N1C[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)S(=O)N1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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